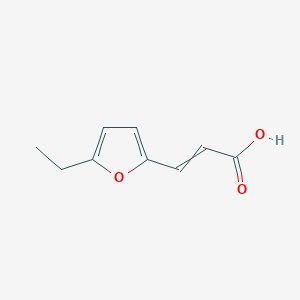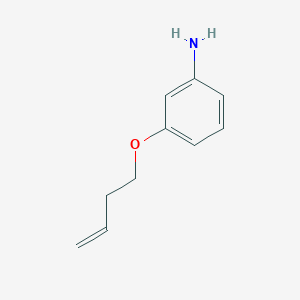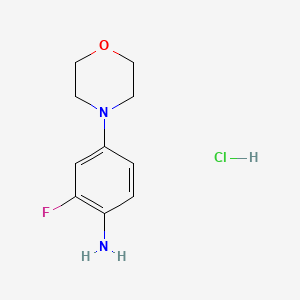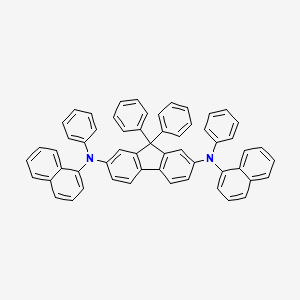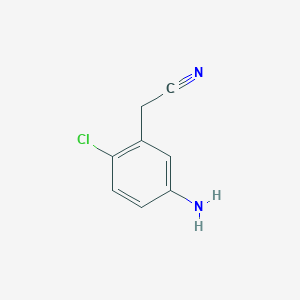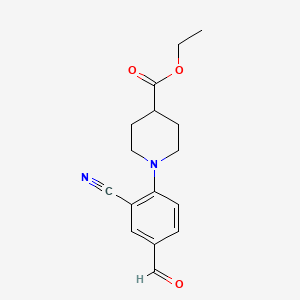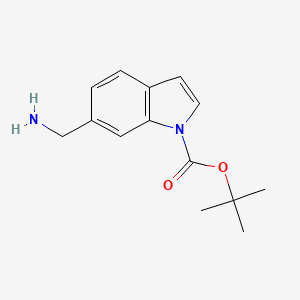![molecular formula C15H24ClNO B1440768 4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride CAS No. 1220027-89-3](/img/structure/B1440768.png)
4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride
Vue d'ensemble
Description
“4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride” is a chemical compound with the CAS Number: 1220027-98-4 . It has a molecular weight of 269.81 .
Molecular Structure Analysis
The IUPAC name of the compound is “3-(3-tert-butylphenoxy)piperidine hydrochloride” and its InChI Code is "1S/C15H23NO.ClH/c1-15(2,3)12-6-4-7-13(10-12)17-14-8-5-9-16-11-14;/h4,6-7,10,14,16H,5,8-9,11H2,1-3H3;1H" . The molecular formula of the compound is C15H24ClNO .Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.81 . Other physical and chemical properties are not mentioned in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Piperidine Derivatives : Piperidin-4-one hydrochloride is used as a raw material to synthesize tert-butyl-4-hydroxy pi-peridine-l-carboxylate and 4-chloropiperidine hydrochloride. These processes achieve yields of 65% and 50.9% respectively, demonstrating the compound's utility in chemical synthesis (Zhang Guan-you, 2010).
Key Intermediate in Drug Synthesis : It serves as a key intermediate in synthesizing drugs like Vandetanib, indicating its significance in pharmaceutical manufacturing. The synthesis process involves steps like acylation, sulfonation, and substitution, with the total yield of these steps being 20.2% (Min Wang et al., 2015).
Pharmaceutical Applications
Role in Drug Development : This compound is used in developing drugs for treating conditions like allergic rhinitis and chronic idiopathic urticaria. Its role in blocking histamine H1-receptors without causing central nervous system effects is crucial (M. Raghu et al., 2018).
Selective Serotonin Reuptake Inhibitor : In the case of Paroxetine hydrochloride, a derivative of this compound, it acts as a selective serotonin reuptake inhibitor, used in treating depression and anxiety disorders (David Germann et al., 2013).
Chemical and Material Science Applications
Stabilization in Polymer Degradation : The compound is used in reactions to create stabilizers for polymers, enhancing their resistance to light and thermal degradation. This application is significant in extending the life of polypropylene and other similar materials (J. Mosnáček et al., 2003).
Copolymerization with Styrene : Its derivatives are utilized in copolymerizing with styrene, indicating its utility in creating new polymeric materials. This process is characterized by comprehensive spectroscopic analysis, including IR, NMR, and CHN analysis (D. Reddy et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
4-(3-tert-butylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-15(2,3)12-5-4-6-14(11-12)17-13-7-9-16-10-8-13;/h4-6,11,13,16H,7-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKVWZKWJMCEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





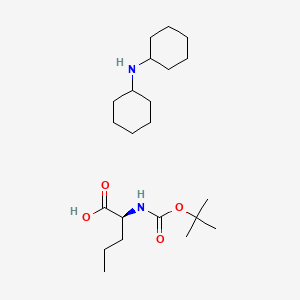
![2-Formylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1440690.png)

